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Compound of Interest

(1S,2R)-2-Amino-1,2-
Compound Name: _
diphenylethanol

Cat. No.: B109025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (1S,2R)-2-Amino-
1,2-diphenylethanol, a crucial chiral building block in pharmaceutical and fine chemical
synthesis. This document outlines the crystallographic data, experimental methodologies for its
structural determination, and a generalized workflow for such analyses.

Introduction

(1S,2R)-2-Amino-1,2-diphenylethanol, a stereoisomer of 2-amino-1,2-diphenylethanol, is
widely utilized as a chiral auxiliary and a resolving agent in asymmetric synthesis. Its rigid
diphenyl framework and the presence of both amino and hydroxyl functional groups allow for
effective stereochemical control in various chemical transformations. Understanding its three-
dimensional structure at the atomic level is paramount for elucidating its mechanism of action in
chiral recognition and for the rational design of new catalysts and pharmaceutical
intermediates. This guide focuses on the crystallographic analysis of the racemic cis-2-amino-
1,2-diphenylethanol, which is comprised of the (1S,2R) and (1R,2S) enantiomers.

Crystallographic Data

The crystal structure of racemic cis-2-amino-1,2-diphenylethanol has been determined by
single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the
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table below. This data is essential for computational modeling, understanding intermolecular
interactions, and for quality control in drug development processes.

Parameter Value
Chemical Formula C14H1sNO
Formula Weight 213.27 g/mol
Crystal System Monoclinic
Space Group Pl2ial

Unit Cell Dimensions

a 16.7752 A
b 5.7573 A

c 12.2887 A
a 90°

B 105.680°

y 90°
Volume 1142.0 As
z 4
Calculated Density 1.240 g/cm3
CCDC Number 1438134[1]
COD Number 2241361[2]

Table 1: Summary of Crystallographic Data for Racemic cis-2-Amino-1,2-diphenylethanol.[1][2]

In the crystal lattice, the (1S,2R) and (1R,2S) enantiomers are linked by intermolecular O—
H---N hydrogen bonds, forming helical structures.[1] This hydrogen bonding network is a key
feature of the supramolecular assembly.
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Experimental Protocols

The determination of the crystal structure of (1S,2R)-2-Amino-1,2-diphenylethanol involves a
multi-step process, from obtaining suitable crystals to the final structure refinement.

Synthesis and Crystallization

(1S,2R)-2-Amino-1,2-diphenylethanol is commercially available. For the purpose of
crystallographic analysis, high-purity single crystals are required. A typical crystallization
procedure is as follows:

e Preparation of a Saturated Solution: Racemic cis-2-amino-1,2-diphenylethanol is dissolved in
a suitable solvent, such as an aqueous ethanol solution, at a slightly elevated temperature
(e.g., 297 K) to achieve saturation.[3]

o Slow Evaporation: The saturated solution is loosely covered and left undisturbed at room
temperature. Slow evaporation of the solvent over several days to weeks allows for the
formation of well-ordered single crystals.

o Crystal Harvesting: Once crystals of suitable size and quality have formed, they are carefully
harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD)

The following protocol outlines the general steps for data collection and structure determination
using a single-crystal X-ray diffractometer.

o Crystal Mounting: A single crystal of appropriate dimensions (typically 0.1-0.3 mm) is
selected under a microscope and mounted on a goniometer head using a cryoprotectant oil
and a loop. The mounted crystal is then placed in a cold stream of nitrogen gas (typically 100
K) to minimize thermal vibrations and radiation damage.

o Data Collection: The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo
Ka or Cu Ka radiation) and a detector, is used to collect diffraction data. The crystal is
rotated through a series of angles, and the diffraction pattern is recorded for each orientation.

o Data Processing: The raw diffraction data is processed to determine the unit cell parameters
and to integrate the intensities of the reflections. This step also involves applying corrections
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for factors such as Lorentz polarization and absorption.

» Structure Solution and Refinement: The processed data is used to solve the crystal structure,
typically using direct methods or Patterson methods. The initial structural model is then
refined against the experimental data to obtain the final atomic coordinates, bond lengths,
bond angles, and thermal parameters.

Experimental Workflow

The logical flow of determining the crystal structure of a small molecule like (1S,2R)-2-Amino-
1,2-diphenylethanol is depicted in the following diagram.
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Experimental workflow for crystal structure determination.
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Conclusion

The detailed crystallographic data and experimental protocols presented in this guide offer a
comprehensive resource for researchers and professionals working with (1S,2R)-2-Amino-1,2-
diphenylethanol. A thorough understanding of its solid-state structure is fundamental for its
application in asymmetric synthesis and drug development, enabling the design of more
efficient and selective chemical processes. The provided workflow for crystal structure
determination serves as a general framework for the analysis of small organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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